molecular formula C15H11N3O2 B8341119 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline

Cat. No. B8341119
M. Wt: 265.27 g/mol
InChI Key: QFXHEPBPCSBBEA-UHFFFAOYSA-N
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Patent
US07968558B2

Procedure details

This compound was synthesized in 73% yield, according to the procedure described in example 1 for the synthesis of 6-amino-2-(1,3-benzodioxol-5-yl)-quinazoline. C16H13N3O, MW: 263.30. TLC(CHCl3/MeOH 9/1) Rf=0.65.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:20]=[CH:19][C:15]3[O:16][CH2:17]O[C:14]=3[CH:13]=1)[N:6]=[CH:5]2.[CH:21](Cl)(Cl)Cl.CO>>[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:20]=[CH:19][C:15]3[O:16][CH2:17][CH2:21][C:14]=3[CH:13]=1)[N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2C=NC(=NC2=CC1)C1=CC2=C(OCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized in 73% yield

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C=NC(=NC2=CC1)C=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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